

# Spectroscopic Profile of (3-Fluoro-2-nitrophenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **(3-Fluoro-2-nitrophenyl)methanol** (CAS No. 1214323-11-1). Due to the limited availability of publicly accessible, experimentally derived spectra for this specific molecule, this document presents a predictive analysis based on data from structurally related isomers and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of **(3-Fluoro-2-nitrophenyl)methanol**.

## Chemical Structure and Properties

- IUPAC Name: **(3-Fluoro-2-nitrophenyl)methanol**
- CAS Number: 1214323-11-1[1][2]
- Molecular Formula:  $C_7H_6FNO_3$ [1]
- Molecular Weight: 171.13 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(3-Fluoro-2-nitrophenyl)methanol**. These predictions are based on the analysis of its isomers, such as (2-Fluoro-3-nitrophenyl)methanol[3], and general spectroscopic data for related functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for (3-Fluoro-2-nitrophenyl)methanol

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	m	1H	Aromatic CH
~ 7.3 - 7.5	m	2H	Aromatic CH
~ 4.9	s	2H	-CH <sub>2</sub> OH
~ 3.5 - 4.5	br s	1H	-OH

Prediction based on comparative data for (2-Fluoro-3-nitrophenyl)methanol ( $\text{CDCl}_3$ ):  $\delta$  7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[3].

Table 2: Predicted  $^{13}\text{C}$  NMR Data for (3-Fluoro-2-nitrophenyl)methanol

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 158 - 162 (d)	C-F
~ 148 - 152	C-NO <sub>2</sub>
~ 130 - 140	Aromatic C-CH <sub>2</sub> OH
~ 120 - 130	Aromatic CH
~ 115 - 125 (d)	Aromatic CH
~ 60 - 65	-CH <sub>2</sub> OH

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (3-Fluoro-2-nitrophenyl)methanol

Wavenumber (cm <sup>-1</sup> )	Functional Group
3200 - 3600 (broad)	O-H stretch (alcohol)
3000 - 3100	C-H stretch (aromatic)
2850 - 2960	C-H stretch (aliphatic)
1520 - 1560	N-O asymmetric stretch (nitro)
1340 - 1380	N-O symmetric stretch (nitro)
1000 - 1400	C-F stretch
1000 - 1300	C-O stretch (alcohol)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(3-Fluoro-2-nitrophenyl)methanol**

m/z	Interpretation
171	[M] <sup>+</sup> (Molecular Ion)
154	[M - OH] <sup>+</sup>
141	[M - NO] <sup>+</sup>
125	[M - NO <sub>2</sub> ] <sup>+</sup>
123	[M - H <sub>2</sub> O - F] <sup>+</sup>
95	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(3-Fluoro-2-nitrophenyl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of  $45\text{-}90^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peaks.

## IR Spectroscopy

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:

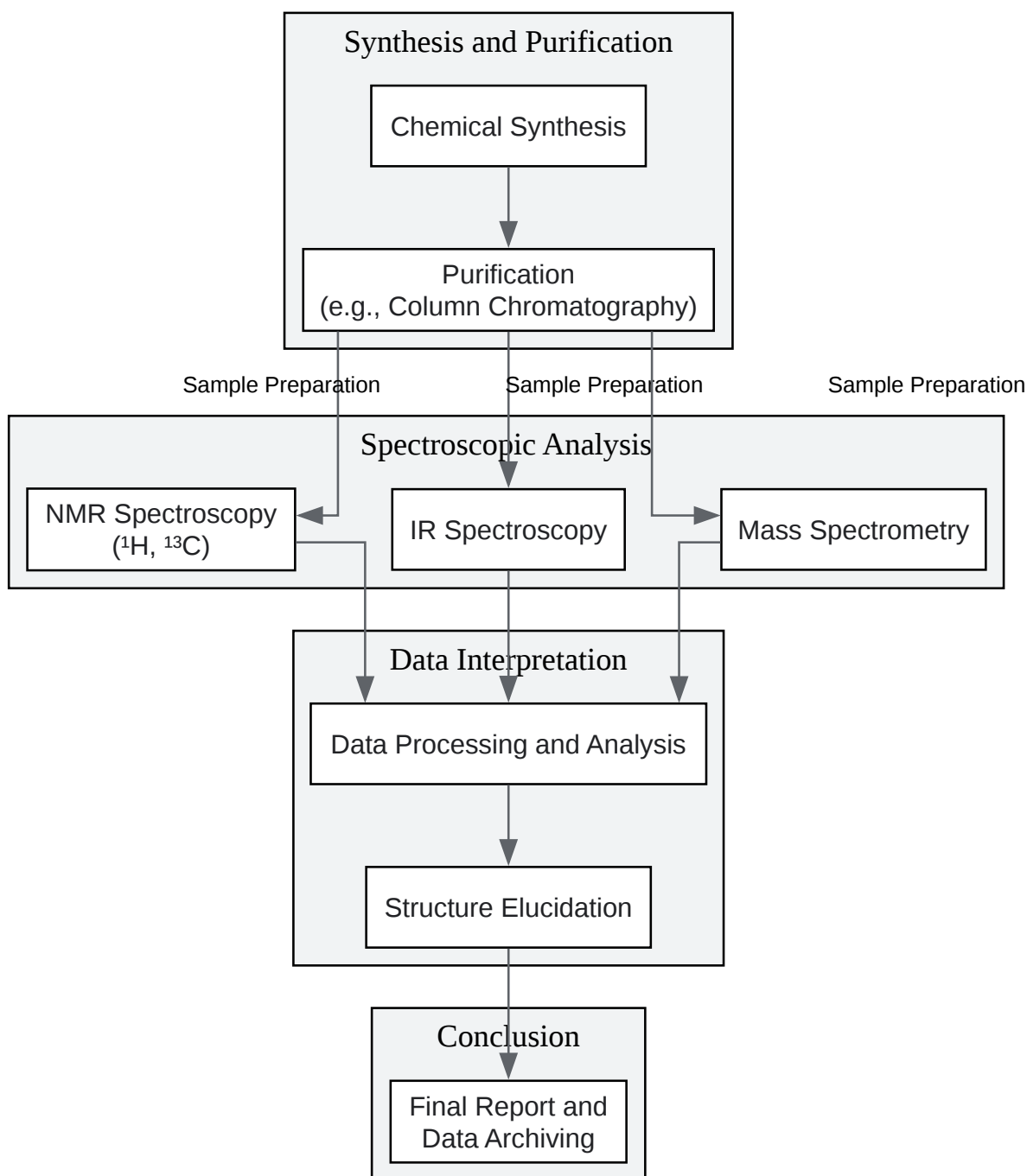
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Acquisition:
  - EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam.
  - ESI-MS: Infuse the sample solution into the ESI source.
  - Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **(3-Fluoro-2-nitrophenyl)methanol**.



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## References

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